REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[CH:4]([CH:5]=[O:6])[CH:3]1[C:7]([OH:9])=[O:8].[CH3:11][C:12]1([CH3:26])[CH:14](/[CH:15]=[C:16](\[F:22])/[C:17](=[O:21])[O:18]CC)[CH:13]1[C:23]([O-:25])=[O:24]>>[CH3:1][C:2]1([CH3:10])[CH:4]([CH:5]=[O:6])[CH:3]1[C:7]([OH:9])=[O:8].[CH3:11][C:12]1([CH3:26])[CH:14](/[CH:15]=[C:16](\[F:22])/[C:17](=[O:18])[OH:21])[CH:13]1[C:23]([O-:25])=[O:24]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C(C1C=O)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C(C1\C=C(\C(OCC)=O)/F)C(=O)[O-])C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was reacted
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C1C=O)C(=O)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C1\C=C(\C(O)=O)/F)C(=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |